2-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride

Positional isomer Kinase inhibitor selectivity Quinoxaline regioisomer

Researchers needing validated 15-PGDH or PI3K pharmacophores often struggle with structural ambiguity (C-2 vs. C-6 isomers) or missing metabolic stabilizers. This compound (CAS 1351642-87-9) eliminates that risk: - **Precise C-2 carbonyl attachment** matching potent 15-PGDH (IC50 17 nM reference) & PI3Kα (24-40 nM) scaffolds. - **2,2,2-Trifluoroethyl piperazine** enhances lipophilicity & metabolic stability vs. non-fluorinated congeners. - **Hydrochloride salt** ensures reliable aqueous dissolution for in-vitro/in-vivo assays. Available for immediate R&D supply.

Molecular Formula C15H16ClF3N4O
Molecular Weight 360.76 g/mol
CAS No. 1351642-87-9
Cat. No. B6501996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride
CAS1351642-87-9
Molecular FormulaC15H16ClF3N4O
Molecular Weight360.76 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3N=C2.Cl
InChIInChI=1S/C15H15F3N4O.ClH/c16-15(17,18)10-21-5-7-22(8-6-21)14(23)13-9-19-11-3-1-2-4-12(11)20-13;/h1-4,9H,5-8,10H2;1H
InChIKeyQRIXGRMBUWUVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride: Chemical Identity & Structural Overview


2-[4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride (CAS 1351642‑87‑9) is a quinoxaline‑2‑carboxamide derivative in which the amide nitrogen forms part of a piperazine ring bearing a 2,2,2‑trifluoroethyl substituent on the distal N‑4 position [REFS‑1]. The free base has the molecular formula C₁₅H₁₅F₃N₄O (MW 324.3 g mol⁻¹); the hydrochloride salt adds one equivalent of HCl (C₁₅H₁₆ClF₃N₄O, MW 360.76 g mol⁻¹) [REFS‑1][REFS‑2]. The compound is classified as a heterocyclic small‑molecule building block that incorporates a quinoxaline core, a piperazine linker, and a highly electronegative trifluoroethyl tail – three pharmacophoric elements that co‑determine target recognition, physicochemical behaviour, and metabolic fate [REFS‑3].

Quinoxaline-2-carbonyl core: Privileged pharmacophore for 15-PGDH and kinase hinge binding.
Trifluoroethyl piperazine: Lipophilicity and metabolic stability enhancer for cell-based and in vivo studies.
Hydrochloride salt: Improved aqueous solubility for assay-ready formulation.

2-[4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride: Why Generic Substitution Fails


Even within the narrow quinoxaline‑piperazine‑carbonyl chemotype, small structural modifications exert profound effects on target engagement, selectivity, and pharmacokinetics. The regioisomeric position of the carbonyl attachment (2‑ vs. 6‑position on the quinoxaline ring) alters the molecular electrostatic potential surface and can redirect kinase or GPCR selectivity [REFS‑1][REFS‑2]. The presence of the trifluoroethyl group on the piperazine N‑4 significantly raises lipophilicity and metabolic stability relative to unsubstituted or alkyl‑substituted congeners, a feature that has been exploited in multiple medicinal chemistry programmes to tune oral bioavailability and tissue distribution [REFS‑3][REFS‑4]. Substituting the target compound with a generic “quinoxaline‑piperazine” derivative that lacks the trifluoroethyl group or that bears the carbonyl at a different ring position therefore risks losing the very pharmacophore attributes for which this specific compound was designed, resulting in materially different biological outcomes in in‑vitro assays or in‑vivo models.

Positional Isomer Mismatch
2‑Carbonyl vs 6‑carbonyl attachment may redirect hinge engagement and alter kinase selectivity profile.
Non-Fluorinated Piperazine Congener
Absence of the trifluoroethyl group may lower passive permeability and accelerate oxidative N‑dealkylation.
Same Molecular Formula, Different Scaffold
Isomeric pyrazole‑carboxamide (C₁₅H₁₆ClF₃N₄O) exhibits a distinct pharmacophore; not interchangeable in screening libraries.

Quantitative Differentiation: 2-[4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride vs. Analogs


Positional Isomerism: 2-Carbonyl vs. 6-Carbonyl Attachment

The carbonyl group of the target compound is attached to the C‑2 position of the quinoxaline ring. A directly comparable positional isomer, 6‑[4‑(2,2,2‑trifluoroethyl)piperazine‑1‑carbonyl]quinoxaline (CAS 2742023‑37‑4), places the identical piperazine‑carbonyl‑trifluoroethyl motif at the C‑6 position [REFS‑1]. In quinoxaline‑based kinase inhibitor programmes, C‑2 substitution consistently orientates the amide carbonyl into the kinase hinge region (e.g., PI3Kα, VEGFR‑2), whereas C‑6 substitution projects the substituent toward the solvent‑exposed ribose pocket – a difference that has been shown to shift kinase selectivity by >10‑fold among structurally related piperazinylquinoxalines [REFS‑2][REFS‑3]. Although no head‑to‑head activity data exist for the specific C‑2 vs. C‑6 trifluoroethyl pair, the positional isomerism is known to be the single most impactful structural variable within this chemotype, making the two isomers non‑interchangeable for any target‑based screening campaign.

Positional Isomerism
Class‑level inference
C‑2 vs C‑6 carbonyl: class‑reported >10‑fold shift in kinase IC₅₀ for piperazinylquinoxalines (PI3Kα/VEGFR‑2).
Positional isomer may redirect hinge‑binding geometry, yielding false‑negative screening results.
No head‑to‑head data available for the trifluoroethyl pair.
Positional isomer Kinase inhibitor selectivity Quinoxaline regioisomer

Trifluoroethyl vs. Non-Fluorinated Piperazine: Lipophilicity & Stability

The 2,2,2‑trifluoroethyl substituent on the piperazine N‑4 markedly increases lipophilicity (estimated ΔcLogP ≈ +1.5 log units) relative to an unsubstituted piperazine congener (quinoxaline‑2‑carbonyl‑piperazine, C₁₃H₁₄N₄O, MW 242.28) [REFS‑1][REFS‑2]. In analogous quinoxaline and quinoline kinase inhibitor series, trifluoroethyl‑bearing congeners consistently exhibit 2‑ to 5‑fold longer microsomal half‑life (human liver microsomes, NADPH‑dependent clearance) compared with methyl‑ or ethyl‑substituted piperazine counterparts, a property attributed to the electron‑withdrawing effect of the CF₃ group shielding the piperazine ring from oxidative N‑dealkylation [REFS‑3][REFS‑4]. The target compound’s cLogP is estimated at 2.0–2.5, placing it in the optimal range for both passive permeability and aqueous solubility, whereas the non‑fluorinated analog has a cLogP of ≈0.5–1.0 and may suffer from poorer membrane penetration [REFS‑2].

Lipophilicity & Stability
Class‑level inference
ΔcLogP ≈ +1.5 vs non‑fluorinated congener; 2–5× longer microsomal t½ reported for CF₃‑piperazine analogs.
Trifluoroethyl group may enhance membrane permeability and metabolic stability in cell‑based assays.
Based on human liver microsome data; target compound not tested.
Lipophilicity Metabolic stability Trifluoroethyl piperazine

Scaffold Differentiation vs. Isomeric Compounds

The molecular formula C₁₅H₁₆ClF₃N₄O (MW 360.76 g mol⁻¹) is identical to that of at least one structurally distinct chemotype: 4‑chloro‑1‑methyl‑N‑[1‑(3‑methylpyridin‑2‑yl)propan‑2‑yl]‑3‑(trifluoromethyl)‑1H‑pyrazole‑5‑carboxamide, a pyrazole‑carboxamide derivative [REFS‑1]. Despite sharing the same elemental composition, the two compounds differ fundamentally in their core scaffold (quinoxaline vs. pyrazole), the connection of the trifluoromethyl/trifluoroethyl group (trifluoroethyl on piperazine vs. trifluoromethyl on pyrazole), and the presence of a piperazine linker vs. a chiral aminopropyl‑pyridine side chain. These differences lead to distinct hydrogen‑bond acceptor/donor patterns (quinoxaline N‑1/N‑4 vs. pyrazole N‑2), divergent three‑dimensional shapes, and consequently non‑overlapping biological target profiles [REFS‑2]. No biological data exist for the target compound itself, but the scaffold distinction ensures that these isomeric compounds cannot serve as mutual substitutes in any known biochemical assay.

Scaffold Differentiation
Supporting evidence
Quinoxaline core vs pyrazole‑carboxamide (identical C₁₅H₁₆ClF₃N₄O); distinct H‑bond acceptor patterns and 3D shapes.
Same molecular formula does not guarantee interchangeable pharmacophores; structural verification essential.
Qualitative divergence; no overlapping biological targets reported.
Isomeric differentiation Chemotype specificity Quinoxaline vs. pyrazole

Quinoxaline-2-Carbonyl-Piperazine: Pharmacophore for 15-PGDH & Kinase Inhibition

The quinoxaline‑2‑carbonyl‑piperazine substructure present in the target compound is a validated pharmacophore that appears in two independent series of potent enzyme inhibitors. In the 15‑PGDH programme, quinoxaline amides such as SW145753 (a quinoxaline‑2‑carboxamide) achieved an IC₅₀ of 17 nM against human recombinant 15‑PGDH, and the co‑crystal structure confirmed that the quinoxaline‑2‑carbonyl occupies the NAD⁺‑binding pocket [REFS‑1]. In the PI3Kα kinase programme, piperazinylquinoxaline derivatives with a 2‑carbonyl attachment showed IC₅₀ values of 24–40 nM in competitive fluorescence polarisation assays, with the quinoxaline N‑1 accepting a hydrogen bond from the hinge region [REFS‑2]. The target compound combines both of these validated elements – the quinoxaline‑2‑carbonyl and the piperazine linker – with a trifluoroethyl tail that is absent in the published exemplars. Although the target compound has not been tested in these assays, it is structurally pre‑organised to engage the same binding pockets, and the trifluoroethyl group is expected to modulate physicochemical properties without sterically disrupting the key hinge‑binding interaction.

Pharmacophore Validation
Class‑level inference
Related quinoxaline‑2‑carbonyl‑piperazines: 15‑PGDH IC₅₀ 17 nM, PI3Kα IC₅₀ 24–40 nM (published).
Quinoxaline‑2‑carbonyl substructure validated as privileged pharmacophore across two target classes.
Target compound itself not tested; data from SW145753 and piperazinylquinoxaline analogs.
15‑PGDH inhibitor Quinoxaline amide Kinase hinge binder

Hydrochloride Salt: Improved Solubility & Handling vs. Free Base

The target compound is supplied as the hydrochloride salt (1 eq. HCl), which enhances aqueous solubility relative to the free base (C₁₅H₁₅F₃N₄O, MW 324.3 g mol⁻¹) [REFS‑1]. For piperazine‑containing quinoxaline derivatives, protonation of the piperazine nitrogen typically increases aqueous solubility by 5‑ to 20‑fold at pH 7.4 compared with the neutral free base, a critical parameter for achieving reliable dosing in cell‑based assays and in‑vivo pharmacokinetic studies [REFS‑2]. The hydrochloride form also improves solid‑state stability by reducing hygroscopicity and preventing base‑catalysed degradation of the amide bond. Researchers procuring the free base or a different salt form (e.g., trifluoroacetate) must account for potentially lower solubility, altered dissolution rates, and different counter‑ion effects on biological assays.

Salt Form Advantage
Class‑level inference
Estimated 5–20× aqueous solubility increase for HCl salt vs free base (piperazine pKₐ ≈8–9).
Hydrochloride salt supports reproducible dissolution for HTS and in vivo formulation.
Predicted solubility at pH 7.4; experimental values unavailable.
Salt form Aqueous solubility Hydrochloride salt

Application Scenarios for 2-[4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride


15-PGDH Inhibition for Tissue Repair & Regeneration

The quinoxaline‑2‑carbonyl‑piperazine substructure is a validated 15‑PGDH pharmacophore, with structurally related quinoxaline amides (e.g., SW145753) achieving IC₅₀ = 17 nM [REFS‑1]. Researchers investigating prostaglandin E2‑mediated tissue repair, ulcerative colitis, or haematopoietic recovery post‑transplantation should prioritise this compound as a screening candidate, leveraging the hydrochloride salt for reliable aqueous dissolution. The trifluoroethyl group may provide a metabolic stability advantage over the published non‑fluorinated leads.

PI3K/AKT/mTOR Pathway Inhibitor Screening

Piperazinylquinoxaline derivatives with C‑2 carbonyl attachment have demonstrated PI3Kα IC₅₀ values of 24–40 nM and induced apoptosis in PC3 prostate cancer cells [REFS‑2]. The target compound’s C‑2 substitution pattern matches this pharmacophore, and the trifluoroethyl‑piperazine tail may enhance selectivity over off‑target kinases. Procurement of the precise C‑2 isomer (CAS 1351642‑87‑9) rather than the C‑6 isomer (CAS 2742023‑37‑4) is essential to maintain the correct hinge‑binding geometry.

Quinoxaline-Piperazine Libraries for GPCR (GPR6) & CNS Screening

Patent disclosures covering quinoxaline‑piperazine derivatives as GPR6 modulators indicate the scaffold’s relevance for Parkinson’s disease, levodopa‑induced dyskinesias, and Huntington’s disease [REFS‑3]. The target compound provides a fluorinated building block for focused library construction, where the trifluoroethyl substituent can modulate lipophilicity and blood‑brain barrier penetration. Its structural uniqueness, confirmed by the absence of the compound from the PubChem bioassay database, makes it a novel addition to screening collections.

Evaluating Trifluoroethyl Substitution Effects on ADME

The target compound offers a well‑defined, single‑variable comparison point against its non‑fluorinated piperazine congener (quinoxaline‑2‑carbonyl‑piperazine). Controlled parallel measurements of cLogP, kinetic solubility, PAMPA permeability, and human liver microsome stability can quantify the contribution of the trifluoroethyl group to drug‑like properties. Such datasets are valuable for computational chemists building QSPR models and for medicinal chemistry teams making fluorination decisions in lead optimisation.

Application
Selection Property
Validation Focus
15‑PGDH pathway studies
Quinoxaline‑2‑carbonyl pharmacophore
Enzymatic activity and PGE₂ modulation assays
PI3K/AKT/mTOR signaling research
C‑2 carbonyl attachment for hinge binding
PI3Kα inhibition and apoptosis pathway endpoints
GPCR (GPR6) modulator screening
Trifluoroethyl‑piperazine scaffold diversity
GPR6 binding and functional activity
Physicochemical and ADME profiling
Trifluoroethyl vs non‑fluorinated piperazine
cLogP, permeability, microsomal stability comparison
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